molecular formula C16H24O3 B14458164 Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate CAS No. 69537-77-5

Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate

Katalognummer: B14458164
CAS-Nummer: 69537-77-5
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: KMRBBIRQDLELHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate is an organic compound with the molecular formula C14H22O3 It is a derivative of decatrienoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and three conjugated double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate typically involves the esterification of 2-acetyl-5,9-dimethyldeca-2,4,8-trienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted esters with various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienal: Similar structure but with an aldehyde group instead of an ester group.

    Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienone: Similar structure but with a ketone group instead of an ester group.

    Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienol: Similar structure but with an alcohol group instead of an ester group.

Uniqueness

Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate is unique due to its specific combination of functional groups and conjugated double bonds, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

69537-77-5

Molekularformel

C16H24O3

Molekulargewicht

264.36 g/mol

IUPAC-Name

ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate

InChI

InChI=1S/C16H24O3/c1-6-19-16(18)15(14(5)17)11-10-13(4)9-7-8-12(2)3/h8,10-11H,6-7,9H2,1-5H3

InChI-Schlüssel

KMRBBIRQDLELHK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=CC=C(C)CCC=C(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.